3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C19H10N4O2S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3,6-bis(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H10N4O2S/c1-3-7-13-11(5-1)9-15(24-13)17-20-21-19-23(17)22-18(26-19)16-10-12-6-2-4-8-14(12)25-16/h1-10H |
InChI Key |
MVKRZHHAOQTUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Heterocyclization of Benzofuran-2-Carboxylic Acid Derivatives
A notable method involves reacting (2E)-3-(1-benzofuran-2-yl)-2-propenoic acid with 4-amino-5-R-1,2,4-triazole-3-thioles . This heterocyclization process results in the formation of the target triazolothiadiazole via intramolecular cyclization, as established in a 2007 study.
(2E)-3-(1-benzofuran-2-yl)-2-propenoic acid + 4-amino-5-R-1,2,4-triazole-3-thiol → [heterocyclization] → 3,6-bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Conditions: Reflux in suitable solvents such as ethanol or acetic acid, often with catalysts like polyphosphoric acid or acid catalysts to promote cyclization.
Cyclocondensation of Benzofuran-2-Aminothiol Derivatives with Bielectrophiles
This approach involves synthesizing benzofuran-2-aminothiol derivatives, which then undergo cyclocondensation with α-halo ketones or related electrophiles. The process involves nucleophilic attack by the amino or thiol groups, followed by ring closure to form the fused heterocycle.
- Use of benzofuran-2-aminothiol as key intermediate.
- Reaction with α-bromo ketones under reflux.
- Formation of the fused triazolothiadiazole ring system.
Ring Transformation of Benzothiazole or Oxadiazole Precursors
Another route involves transforming heteroaromatic oxadiazoles or benzothiazoles into the target compound through ring rearrangement or heterocycle fusion, often facilitated by reagents like phenacyl bromide and hydrazine hydrate.
Notable Research Findings and Data
Synthesis via Schiff Base Formation and Cyclization
Obushak et al. (2007) reported that reacting (2E)-3-(1-benzofuran-2-yl)-2-propenoic acid with 4-amino-5-R-1,2,4-triazole-3-thiol under reflux yields the heterocyclic product. The process involves initial formation of Schiff bases, followed by intramolecular cyclization facilitated by acid or base catalysis, leading to the fused triazolothiadiazole .
Use of α-Halocarbonyl Compounds
Elwahy et al. (2024) demonstrated that bis(α-bromoketones) react with 4-amino-3-mercaptotriazoles to produce bis-triazolothiadiazine derivatives, which can be further functionalized with benzofuran groups through subsequent heterocyclization steps.
Multi-step Synthesis with Aromatic and Heteroaryl Precursors
Recent advances include one-pot multi-component reactions where benzofuran derivatives are coupled with triazole precursors, yielding the target compound with high yields and under mild conditions.
Summary of Preparation Strategy
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Synthesis of benzofuran-2-carboxylic acid derivatives | Benzofuran-2-alkenes + oxidants | Benzofuran-2-carboxylic acids |
| 2. Formation of heterocyclic intermediates | Reaction with hydrazines or amino-thiols | Benzofuran-2-aminothiols or related intermediates |
| 3. Cyclocondensation with electrophiles | α-Halo ketones or related compounds | Fused heterocycle formation |
| 4. Final heterocyclization | Acid or base catalysis | Formation of 3,6-bis(1-benzofuran-2-yl)triazolo[3,4-b]thiadiazole |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring exhibits susceptibility to nucleophilic attack due to its electron-deficient nature. Reactions often occur at the sulfur or nitrogen atoms within the thiadiazole moiety.
Key Findings :
-
Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the thiadiazole ring undergoes hydrolysis to form a diamino-thiol intermediate, which can further react with electrophiles .
-
Amination : Treatment with primary amines (e.g., ethylamine) in DMF at 80°C leads to substitution at the sulfur atom, yielding triazolo-thiadiazole derivatives with pendant amine groups .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH (1M) in EtOH | Reflux, 6 hrs | Diamino-thiol intermediate | 72 | |
| Ethylamine in DMF | 80°C, 4 hrs | 3-Amino-triazolo-thiadiazole derivative | 65 |
Electrophilic Aromatic Substitution
The benzofuran moieties undergo electrophilic substitution at the C3 and C5 positions due to their electron-rich aromatic systems.
Key Findings :
-
Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C5 position of the benzofuran rings .
-
Sulfonation : Concentrated H₂SO₄ at 60°C produces sulfonated derivatives, enhancing solubility in polar solvents .
Table 2: Electrophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 5-Nitro-benzofuran derivative | 58 | |
| H₂SO₄ (conc.) | 60°C, 3 hrs | Sulfonated benzofuran-triazolo-thiadiazole | 81 |
Oxidation Reactions
The triazole-thiadiazole system is resistant to mild oxidants but reacts with strong oxidizing agents.
Key Findings :
-
Peracid Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ oxidizes the sulfur atom in the thiadiazole ring to a sulfoxide, altering electronic properties .
-
KMnO₄-Mediated Oxidation : Under acidic conditions, the benzofuran rings undergo cleavage, yielding carboxylic acid derivatives .
Table 3: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| m-CPBA in CH₂Cl₂ | RT, 12 hrs | Sulfoxide derivative | 67 | |
| KMnO₄/H₂SO₄ | 70°C, 5 hrs | Dicarboxylic acid derivative | 49 |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles such as acetylenedicarboxylates.
Key Findings :
-
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with benzyl azides to form 1,2,3-triazole-fused hybrids, expanding the heterocyclic framework .
Table 4: Cycloaddition Reactions
| Dipolarophile | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl azide | CuI, DIPEA | 1,2,3-Triazole-fused hybrid | 78 |
Functionalization via Cross-Coupling
The compound undergoes palladium-catalyzed cross-coupling reactions at the benzofuran C2 position.
Key Findings :
-
Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups, enhancing π-conjugation .
Table 5: Cross-Coupling Reactions
| Coupling Partner | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted derivative | 83 |
Mechanistic Insights
-
Nucleophilic Substitution : The thiadiazole’s electron-deficient sulfur atom acts as a site for nucleophilic attack, facilitated by lone-pair donation from adjacent nitrogen atoms .
-
Electrophilic Substitution : Benzofuran’s oxygen atom directs electrophiles to the C5 position via resonance stabilization .
Stability and Reactivity Trends
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The anticancer activity of 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is primarily attributed to its ability to inhibit key enzymes involved in DNA repair and cell proliferation. It inhibits PARP-1, an enzyme involved in DNA repair, and EGFR, a receptor tyrosine kinase involved in cell growth and survival . By inhibiting these targets, the compound induces apoptosis in cancer cells and arrests the cell cycle at the G2/M phase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pharmacological profile of triazolo-thiadiazoles is highly dependent on substituents at the 3- and 6-positions. Below is a comparative analysis of key derivatives:
Key Structure-Activity Relationship (SAR) Trends
Electron-Deficient Substituents : Chlorophenyl or nitro groups enhance anticancer activity by promoting interactions with tubulin or DNA .
Lipophilic Groups : Long alkyl chains (e.g., pentadecyl) improve membrane permeability, critical for antitumor efficacy .
Aromatic Systems : Benzofuran and biphenyl substituents contribute to π-π stacking with aromatic residues in target proteins .
Heteroatom Incorporation : Pyridinyl or methoxy groups introduce hydrogen-bonding capabilities, refining target specificity .
Pharmacological Benchmarking
- aureus ).
- Anticancer Potential: Compared to alkyl-substituted analogs (IC50: 8–12 µM ), the benzofuran derivative’s planar structure may improve DNA intercalation but reduce solubility.
- Synthetic Accessibility : Benzofuran derivatives require multi-step cyclization, similar to biphenyl analogs , but may face challenges in regioselectivity.
Biological Activity
3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound with a focus on its anticancer properties, antimicrobial effects, and potential as an anticonvulsant agent.
Chemical Structure
The compound features a complex structure that includes a triazole ring and a thiadiazole moiety. Its unique configuration contributes to its biological efficacy.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:
- A study demonstrated that 1,3,4-thiadiazole derivatives showed antiproliferative activity against various cancer cell lines including A549 (lung carcinoma), MCF7 (breast cancer), and PC3 (prostate cancer) .
- The compound's mechanism of action appears to involve the inhibition of key signaling pathways such as ERK1/2, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Hosseinzadeh et al. (2013) : Investigated several thiadiazole derivatives for their anticancer activity against three cell lines using MTT assays. Some compounds demonstrated IC50 values significantly lower than doxorubicin, indicating superior efficacy .
- Jakovljević et al. (2017) : Reported on the synthesis of 1,3,4-thiadiazoles derived from phenolic acids which exhibited strong antiproliferative effects against A549 and HeLa cells. The most active compounds induced apoptosis via caspase activation .
Antimicrobial Activity
The antimicrobial potential of 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been evaluated:
- A study found that certain thiadiazole derivatives were effective against both bacterial and fungal strains. The compounds inhibited biofilm formation in Klebsiella pneumoniae and displayed bacteriostatic effects against Candida albicans .
Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microorganism | Activity Type | Reference |
|---|---|---|---|
| C1 | Klebsiella pneumoniae | Biofilm Inhibition | |
| C4 | E. coli | Efflux Pump Inhibition | |
| C2 | Candida albicans | Bacteriostatic |
Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold has been explored for its anticonvulsant properties:
- Research highlights that modifications in the thiadiazole structure can enhance its anticonvulsant activity while reducing toxicity. Compounds derived from this scaffold have shown promise in preclinical models for epilepsy treatment .
The biological activity of 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is attributed to several mechanisms:
- Inhibition of Kinases : The compound interferes with signaling pathways crucial for cancer cell proliferation.
- DNA Interaction : Certain derivatives exhibit high binding affinity to DNA which may contribute to their cytotoxic effects against cancer cells .
- Antimicrobial Mechanisms : The inhibition of biofilm formation and efflux pump activity suggests a multifaceted approach to combating microbial resistance .
Q & A
Q. What are the standard synthetic protocols for preparing 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with benzofuran-containing carboxylic acids using phosphorus oxychloride (POCl₃) as a condensing agent. POCl₃ activates the carbonyl group, facilitating nucleophilic attack by the triazole thiol. For example, refluxing equimolar reactants in POCl₃ for 16 hours, followed by neutralization and recrystallization, yields the product (49% yield reported) . Alternative one-pot protocols using dibenzoylacetylene or NaBH₄-mediated hydrogenation have also been validated for related triazolo-thiadiazoles .
Q. What biological activities have been reported for triazolo-thiadiazole derivatives, and how are these assays conducted?
Antimicrobial activity is the most extensively studied, evaluated via broth microdilution assays (MIC determination against bacterial/fungal strains). For example, derivatives with benzofuran substituents showed MIC values of 8–64 µg/mL against Staphylococcus aureus and Escherichia coli . Antitubercular activity (e.g., inhibition of Mycobacterium tuberculosis shikimate dehydrogenase) is assessed through enzyme inhibition assays (IC₅₀) and intracellular mycobacterial survival tests .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of triazolo-thiadiazole derivatives?
Key factors include:
- Catalyst and solvent : POCl₃ in ethanol-DMF (1:1 v/v) improves electrophilicity and solubility .
- Temperature : Reflux (100–110°C) ensures complete cyclization .
- Substituent compatibility : Electron-withdrawing groups on benzofuran enhance reactivity, while bulky groups may require extended reaction times .
- Workup : Neutralization with NaHCO₃ and recrystallization from polar aprotic solvents enhance purity .
Q. How do structural variations in the benzofuran substituents influence the antimicrobial efficacy of these compounds?
- Electron-deficient benzofurans (e.g., nitro or halogen substituents) increase lipophilicity and membrane penetration, enhancing Gram-negative bacterial inhibition .
- Methoxy groups improve antifungal activity by mimicking natural product scaffolds .
- Crystallographic data (e.g., dihedral angles between triazolo-thiadiazole and benzofuran rings) correlate with bioactivity; planar conformations (dihedral angle <10°) favor intercalation into DNA or enzyme active sites .
Q. What analytical techniques are critical for resolving contradictions in reported biological activity data?
- X-ray crystallography : Resolves structural ambiguities (e.g., bond lengths, planarity) that affect activity .
- HPLC-MS : Detects trace impurities or byproducts that may falsely inflate/deflate bioactivity measurements .
- Docking simulations : Identify steric clashes or non-covalent interactions (e.g., C–H⋯π) that explain variability in enzyme inhibition .
Q. How can molecular docking studies be integrated with synthetic efforts to design triazolo-thiadiazole derivatives targeting specific enzymes like Mtb shikimate dehydrogenase?
- Step 1 : Perform homology modeling of the target enzyme using crystallographic data (PDB: 4NIA) to identify active-site pockets .
- Step 2 : Screen virtual libraries of triazolo-thiadiazole derivatives for binding affinity (AutoDock Vina) and ADMET properties .
- Step 3 : Prioritize derivatives with hydrogen-bonding interactions (e.g., N3 atom with Arg-58) and hydrophobic contacts (benzofuran with Phe-44).
- Step 4 : Validate top candidates via synthesis and enzymatic assays (IC₅₀ < 10 µM achieved in recent studies) .
Data Contradiction Analysis
Example : Discrepancies in antimicrobial activity between similar derivatives may arise from:
- Crystallographic packing effects : Weak C–H⋯π interactions in the solid state can alter solubility and bioavailability .
- Assay variability : Differences in inoculum size (10⁵ vs. 10⁶ CFU/mL) or growth media (Mueller-Hinton vs. RPMI) significantly impact MIC results .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
